2-(2,5-dichlorophenyl)sulfanyl-N-(2-nitrophenyl)acetamide
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Overview
Description
2-(2,5-Dichlorophenyl)sulfanyl-N-(2-nitrophenyl)acetamide is an organic compound with the molecular formula C14H10Cl2N2O3S This compound is characterized by the presence of a dichlorophenyl group, a nitrophenyl group, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenyl)sulfanyl-N-(2-nitrophenyl)acetamide typically involves the reaction of 2,5-dichlorothiophenol with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)sulfanyl-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(2,5-Dichlorophenyl)sulfanyl-N-(2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenyl)sulfanyl-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The dichlorophenyl and sulfanyl groups may contribute to the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dichlorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide
- 2-[(2,5-Dichlorophenyl)sulfanyl]-N-(2-methylphenyl)acetamide
- 2-[(2,5-Dichlorophenyl)sulfanyl]-N,N-dimethylbenzamide
Uniqueness
2-(2,5-Dichlorophenyl)sulfanyl-N-(2-nitrophenyl)acetamide is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanyl-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S/c15-9-5-6-10(16)13(7-9)22-8-14(19)17-11-3-1-2-4-12(11)18(20)21/h1-7H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEYGLAZDUIVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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